
¹³C NMR chemical shifts for Methyl 3-hydroxy-4-
methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
Methyl 3-hydroxy-4-

methylbenzoate

Cat. No.: B044020 Get Quote

An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of Methyl 3-hydroxy-4-
methylbenzoate

Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in

modern chemistry, providing unparalleled insight into the molecular structure of organic

compounds. Among its variants, ¹³C NMR spectroscopy is particularly powerful for elucidating

the carbon framework of a molecule. This guide offers a detailed examination of the ¹³C NMR

chemical shifts for Methyl 3-hydroxy-4-methylbenzoate, a substituted aromatic ester of

significant interest in synthetic and medicinal chemistry.

This document is intended for researchers, scientists, and professionals in drug development

who require a deep understanding of spectral analysis for structural confirmation and

characterization. We will explore the theoretical underpinnings of the chemical shifts, present

predicted values based on empirical data and substituent effects, outline a robust experimental

protocol for data acquisition, and provide a framework for spectral interpretation.

Predicted ¹³C NMR Spectrum of Methyl 3-hydroxy-4-
methylbenzoate
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While a definitive experimental spectrum for Methyl 3-hydroxy-4-methylbenzoate is not

readily available in public databases, a highly accurate prediction can be formulated by

analyzing the spectra of structurally similar compounds and applying established principles of

substituent chemical shift (SCS) effects. The analysis of related compounds such as 3-hydroxy-

4-methylbenzoic acid, methyl 3-hydroxybenzoate, and methyl 4-hydroxybenzoate provides a

solid foundation for these predictions.

The structure and numbering scheme for Methyl 3-hydroxy-4-methylbenzoate are as follows:
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Caption: Workflow for ¹³C NMR experimental analysis.

Comparison with Analogous Compounds
To validate our predictions, we can compare them with the experimental ¹³C NMR data of

structurally related molecules.
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Compo
und

C1
(ppm)

C3
(ppm)

C4
(ppm)

C7
(C=O)
(ppm)

C8 (O-
CH₃)
(ppm)

C9 (Ar-
CH₃)
(ppm)

Referen
ce

Methyl 3-

hydroxyb

enzoate

131.5 157.8
117.5

(C4/C6)
167.0 52.3 N/A

3-

Hydroxy-

4-

methylbe

nzoic

acid

123.4 156.4 122.9 172.8 N/A 16.1

Methyl 4-

hydroxyb

enzoate

122.2
132.8

(C2/C6)
163.6 168.7 52.3 N/A

Note: The numbering of atoms in the reference spectra may differ from the scheme used in this

guide. The values are mapped to the corresponding positions for comparison.

The experimental data from these analogs strongly support our predicted chemical shifts. For

instance, the C3 carbon attached to the hydroxyl group consistently appears far downfield

(~156-158 ppm). The carbonyl carbon (C7) is found in the expected 167-173 ppm range, and

the ester methyl (C8) and aromatic methyl (C9) carbons are also in their predicted regions.

Conclusion
This technical guide provides a comprehensive overview of the ¹³C NMR chemical shifts for

Methyl 3-hydroxy-4-methylbenzoate. By integrating theoretical principles with empirical data

from analogous compounds, we have established a reliable set of predicted chemical shifts.

The provided experimental protocol outlines a systematic approach for obtaining high-quality

spectral data, which is fundamental for the unambiguous structural verification of this and other

novel chemical entities. This detailed analysis serves as a valuable resource for researchers

engaged in the synthesis and characterization of complex organic molecules.
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[https://www.benchchem.com/product/b044020#c-nmr-chemical-shifts-for-methyl-3-hydroxy-
4-methylbenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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